methyl N-(3-aminopropyl)-N-methylcarbamate
Description
Structural Context within the Carbamate (B1207046) Class of Organic Compounds
Carbamates are a class of organic compounds that are formally derived from the unstable carbamic acid (NH₂COOH). scbt.comresearchgate.netscbt.com The core functional group of a carbamate is characterized by a carbonyl group bonded to both a nitrogen atom and an oxygen atom, with the general structure R₂NC(O)OR'. scbt.com This structure can be considered a hybrid of an amide and an ester. google.com
The stability of carbamates is significantly greater than that of carbamic acid itself, leading to their prevalence in various applications. scbt.com The specific properties and reactivity of a carbamate are influenced by the nature of the substituents (R and R') attached to the nitrogen and oxygen atoms.
In the case of methyl N-(3-aminopropyl)-N-methylcarbamate, the structure features a methyl ester of the carbamic acid. The nitrogen atom is substituted with a methyl group and a 3-aminopropyl group. This bifunctional nature, containing both a carbamate linkage and a primary amine, is a key characteristic that could influence its chemical behavior and potential applications.
The carbamate functional group is a cornerstone of various important chemical entities, including polyurethanes, which are polymers linked by carbamate groups. scbt.comscbt.com They are also found in a number of insecticides and have been utilized in medicinal chemistry as peptide bond surrogates due to their enhanced stability. scbt.comgoogle.com
Broad Research Relevance and Interdisciplinary Applications
While detailed research findings on this compound are not extensively documented, the research relevance of this compound can be inferred from the study of analogous structures. The presence of the carbamate group and the aminopropyl chain suggests potential for investigation in several interdisciplinary fields.
Inferred Potential in Medicinal Chemistry and Organic Synthesis:
Closely related carbamate compounds are of significant interest in medicinal chemistry and organic synthesis. For instance, carbamate derivatives are often used as protecting groups for amines in the synthesis of complex molecules. google.com The tert-butyl analog, tert-butyl N-(3-aminopropyl)-N-methylcarbamate, is noted as an important raw material and intermediate in organic synthesis, agrochemicals, and dyestuff production. chemicalbook.com This suggests that this compound could similarly serve as a versatile building block or intermediate in the synthesis of more complex molecules with potential biological activity.
Carbamate moieties are also explored as isosteres for amide bonds in peptidomimetics, aiming to improve the metabolic stability and cell permeability of peptide-based drug candidates. google.com The primary amine on the propyl chain of this compound offers a reactive handle for conjugation to other molecules, potentially allowing for its incorporation into larger bioactive scaffolds.
Potential Applications in Materials Science:
The bifunctional nature of this compound, with its reactive primary amine and the carbamate structure, could make it a candidate for applications in materials science. For example, it could potentially be used as a monomer or a cross-linking agent in the development of novel polymers. The amine group could react with various electrophiles to form new covalent bonds, leading to the formation of polyamides, polyimides, or other polymer systems. The carbamate group itself can participate in various chemical transformations, further expanding its utility in polymer chemistry.
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂O₂ | scbt.com |
| Molecular Weight | 146.19 g/mol | scbt.com |
Table 2: Chemical Identity of a Related Compound: tert-Butyl N-(3-aminopropyl)-N-methylcarbamate
| Property | Value | Source |
| Molecular Formula | C₉H₂₀N₂O₂ | nih.govsigmaaldrich.com |
| Molecular Weight | 188.27 g/mol | nih.govsigmaaldrich.com |
| IUPAC Name | tert-butyl N-(3-aminopropyl)-N-methylcarbamate | nih.gov |
| Synonyms | N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester, 3-(N-Boc-N-methylamino)propylamine | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
methyl N-(3-aminopropyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-8(5-3-4-7)6(9)10-2/h3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAOATOMSQGQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl N 3 Aminopropyl N Methylcarbamate and Its Analogs
Strategic Preparation of Key Amine Precursors
The cornerstone of synthesizing methyl N-(3-aminopropyl)-N-methylcarbamate is the efficient preparation of its diamine precursor, N-methyl-1,3-propanediamine. This process involves the systematic construction of the three-carbon aminopropyl chain, followed by or concurrent with N-methylation. The use of amine protecting groups is also a critical consideration to ensure regioselectivity in subsequent reactions.
Aminopropyl Chain Construction
The formation of the 1,3-diaminopropane backbone is a fundamental step in the synthesis of the target precursor. A prevalent industrial method involves the Michael addition of an amine to acrylonitrile, followed by the hydrogenation of the resulting nitrile.
Specifically, the reaction of methylamine (B109427) with acrylonitrile yields 3-(methylamino)propionitrile. This intermediate is then subjected to catalytic hydrogenation to reduce the nitrile group to a primary amine, thus affording N-methyl-1,3-propanediamine. Common catalysts for this reduction include Raney nickel and other nickel-based alloy catalysts. The hydrogenation is typically carried out under pressure and at elevated temperatures.
Alternatively, 1,3-diaminopropane can be synthesized by the amination of acrylonitrile followed by hydrogenation, and subsequently, selective N-methylation can be employed to introduce the methyl group. prepchem.com
N-Methylation Techniques
Introducing a methyl group onto a nitrogen atom is a crucial step in the synthesis of the key amine precursor. Various N-methylation techniques can be employed, ranging from classical methods to more advanced catalytic approaches.
One common method is reductive amination, which involves the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent. google.com For the synthesis of N-methyl secondary amines, a carbonyl compound can be reacted with a solution of methylamine in the presence of a reducing agent like sodium borohydride and a catalyst such as titanium(IV) isopropoxide. nih.gov
Another approach involves the use of methylating agents such as methyl iodide or dimethyl sulfate. These reactions are typically performed in the presence of a base to neutralize the acid byproduct. However, these methods can sometimes lead to over-methylation, yielding quaternary ammonium (B1175870) salts.
More recently, catalytic N-methylation using carbon dioxide as a C1 source has gained attention as a more sustainable alternative. nih.govnih.gov These reactions often employ a catalyst and a reducing agent, such as a hydrosilane, to effect the methylation of primary and secondary amines. researchgate.net
Application of Amine Protecting Groups, with Emphasis on tert-Butyl Carbamate (B1207046) (Boc)
In syntheses involving multifunctional molecules like diamines, the use of protecting groups is often essential to achieve regioselectivity. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.
For the synthesis of this compound, the selective protection of one of the amine groups of N-methyl-1,3-propanediamine is a key strategic step. The secondary amine is generally more nucleophilic and sterically less hindered than the primary amine, allowing for selective protection.
A common procedure for the Boc protection of N-methyl-1,3-propanediamine involves reacting the diamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is typically carried out in a suitable solvent, such as methanol (B129727), and may involve the initial formation of a salt with an acid, like hydrochloric acid, followed by the slow addition of the Boc anhydride at reduced temperatures. After the reaction, a basic workup is performed to neutralize the reaction mixture, followed by extraction and purification to yield tert-butyl N-(3-aminopropyl)-N-methylcarbamate.
Table 1: Synthesis of tert-butyl N-(3-aminopropyl)-N-methylcarbamate
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-methyl-1,3-propanediamine | Di-tert-butyl dicarbonate | Methanol | -10 to room temperature | 43 | researchgate.net |
Diverse Approaches to Carbamate Moiety Formation
The final and critical step in the synthesis of the target molecule is the formation of the methylcarbamate group. This can be achieved through several synthetic routes, with the most common being the direct reaction with methyl isocyanate or through carbon dioxide fixation strategies.
Direct Methyl Isocyanate Reactivity
The reaction of an amine with an isocyanate is a well-established and efficient method for the formation of a urea or carbamate linkage. In the context of synthesizing this compound, the key amine precursor, N-methyl-1,3-propanediamine, can be reacted directly with methyl isocyanate.
Due to the presence of both a primary and a secondary amine in N-methyl-1,3-propanediamine, the chemoselectivity of the reaction is a critical consideration. Generally, primary amines are more reactive towards isocyanates than secondary amines due to steric hindrance. This difference in reactivity can be exploited to achieve selective carbamoylation of the primary amine. The reaction is typically carried out in an inert solvent at controlled temperatures to minimize side reactions. However, it is important to note that N-methyl-1,3-propanediamine may be incompatible with isocyanates, potentially leading to vigorous reactions. nih.gov Careful control of reaction conditions is therefore paramount.
If the secondary amine is protected with a Boc group, the reaction with methyl isocyanate will exclusively occur at the deprotected primary amine, leading to the Boc-protected final product. Subsequent deprotection under acidic conditions would then yield the desired this compound.
Table 2: Reactivity of Amines with Isocyanates
| Amine Type | Isocyanate | Product | General Reactivity |
| Primary Amine | Methyl Isocyanate | N-substituted Urea | High |
| Secondary Amine | Methyl Isocyanate | N,N'-substituted Urea | Moderate |
Carbon Dioxide Fixation via Multi-Component Reactions
In recent years, the use of carbon dioxide as a renewable and non-toxic C1 building block in organic synthesis has garnered significant interest. Multi-component reactions involving an amine, carbon dioxide, and an electrophile, such as an alkyl halide, provide a direct and atom-economical route to carbamates.
This approach can be applied to the synthesis of this compound. The reaction would involve bubbling carbon dioxide through a solution of N-methyl-1,3-propanediamine in a suitable solvent, in the presence of a base and a methylating agent like methyl iodide. The base, often a strong, non-nucleophilic base such as cesium carbonate, facilitates the formation of a carbamate salt in situ. This intermediate then reacts with the methylating agent to afford the final methyl carbamate product. The use of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can enhance the reaction rate. nih.govsemanticscholar.org
A key advantage of this method is the avoidance of highly toxic and moisture-sensitive reagents like phosgene (B1210022) and its derivatives. Furthermore, by carefully selecting the reaction conditions, it may be possible to achieve selective carbamoylation of the primary amine of N-methyl-1,3-propanediamine.
Table 3: Multi-Component Synthesis of Carbamates
| Amine | C1 Source | Methylating Agent | Base | Catalyst | Product |
| Primary/Secondary Amine | Carbon Dioxide | Methyl Iodide | Cesium Carbonate | TBAI | Methyl Carbamate |
Transesterification Processes Involving Methyl Carbamate
Transesterification of methyl carbamate presents a direct and atom-economical route for the synthesis of more complex carbamates. This process typically involves the reaction of methyl carbamate with an alcohol in the presence of a catalyst, leading to the exchange of the methoxy group for a different alkoxy group. While the direct transesterification of methyl carbamate with N-methyl-3-aminopropanol to yield this compound is not extensively documented in readily available literature, the principles of carbamate transesterification can be applied.
The reaction of 1,3-dimethylurea with dimethyl carbonate, which can be viewed as a related transformation, has been shown to produce methyl N-methylcarbamate under catalytic conditions. This reaction proceeds at temperatures between 80-200°C and pressures of 0.1-5.0 MPa, highlighting the conditions that can be necessary for such transformations. google.com The synthesis of methyl carbamate itself can be achieved through the reaction of methanol and urea or by the reaction of ammonia with methyl chloroformate or dimethyl carbonate. wikipedia.org
The general mechanism of transesterification of carbamates is understood to proceed via nucleophilic attack of an alcohol on the carbonyl carbon of the carbamate. The efficiency of this process can be influenced by various factors, including the nature of the alcohol, the catalyst employed, and the reaction conditions.
Table 1: Examples of Catalysts and Conditions for Carbamate Synthesis and Transesterification
| Reactants | Catalyst/Reagents | Conditions | Product | Reference |
| 1,3-Dimethylurea, Dimethyl carbonate | Not specified | 80-200°C, 0.1-5.0 MPa | Methyl N-methylcarbamate | google.com |
| Methanol, Urea | Not specified | Not specified | Methyl carbamate | wikipedia.org |
| Ammonia, Methyl chloroformate | Not specified | Not specified | Methyl carbamate | wikipedia.org |
| Ammonia, Dimethyl carbonate | Not specified | Not specified | Methyl carbamate | wikipedia.org |
Derivatization Chemistry of the Carbamate Scaffold
The presence of two distinct nitrogen-containing functional groups in this compound—a primary amine and an N-methylcarbamate—offers opportunities for selective derivatization to generate a diverse range of analogs.
Selective Functionalization of the Primary Amine
The primary amine in the aminopropyl side chain is a key site for modification, allowing for the introduction of various substituents through acylation and alkylation reactions. The challenge lies in achieving selectivity for the primary amine over the N-methylcarbamate nitrogen.
Selective Acylation: The selective acylation of primary amines in the presence of other nucleophilic groups is a well-established strategy in organic synthesis. Methods utilizing reagents like CDI (1,1'-Carbonyldiimidazole) have been shown to be highly efficient for the monoacylation of symmetrical diamines and the chemoselective acylation of primary amines in unsymmetrical diamines. rsc.org This approach could be applied to selectively acylate the primary amine of this compound. Another method involves the use of potassium acyltrifluoroborates in the presence of a chlorinating agent, which allows for the chemoselective acylation of primary amines under acidic aqueous conditions, tolerating other functional groups like secondary amines and carbamates. organic-chemistry.org N-hydroxysuccinimide (NHS) esters are also commonly used for targeting primary amine groups for acylation. nih.gov
Selective Alkylation: The selective mono-alkylation of primary amines can be challenging due to the potential for over-alkylation to form secondary and tertiary amines. masterorganicchemistry.com However, specific methodologies have been developed to address this. For instance, N-aminopyridinium salts have been introduced as ammonia surrogates for the synthesis of secondary amines through a self-limiting alkylation process that avoids over-alkylation. nih.gov A comprehensive review of mono-selective N-alkylation of primary amines highlights various strategies to prevent undesired over-alkylation, which could be adapted for the selective functionalization of the primary amine in the target scaffold. nih.gov
Table 2: Reagents for Selective Functionalization of Primary Amines
| Reaction Type | Reagent | Key Features | Reference |
| Acylation | 1,1'-Carbonyldiimidazole (CDI) | High efficiency for monoacylation of symmetrical diamines and chemoselective acylation of primary amines. | rsc.org |
| Acylation | Potassium Acyltrifluoroborates / Chlorinating Agent | Chemoselective acylation of primary amines under acidic aqueous conditions. | organic-chemistry.org |
| Acylation | N-Hydroxysuccinimide (NHS) Esters | Targets primary amine groups for acylation. | nih.gov |
| Alkylation | N-Aminopyridinium Salts | Acts as an ammonia surrogate for self-limiting mono-alkylation. | nih.gov |
Modifications of the N-Methylcarbamate Nitrogen
The nitrogen atom of the N-methylcarbamate moiety can also be a target for derivatization, although it is generally less nucleophilic than the primary amine.
N-Acylation: The N-acylation of N-methylcarbamates has been studied, particularly in the context of modifying the biological activity of insecticides. cabidigitallibrary.orgnih.gov This transformation typically involves the reaction of the carbamate with an acylating agent. Heteropolyacids have been reported as effective catalysts for the N-acylation of carbamates with carboxylic acid anhydrides under solvent-free conditions. sciforum.net Studies on N-acyl-N-methylcarbamates have shown that this modification can significantly impact their properties and persistence. who.int
N-Alkylation: The N-alkylation of the carbamate nitrogen offers another avenue for structural diversification. While direct N-alkylation of an already N-substituted carbamate can be challenging, selective N-methylation of amides, a related functional group, has been achieved using reagents like (chloromethyl)dimethylchlorosilane/fluoride, which proceeds through a cyclic penta-coordinate silicon intermediate. scientificupdate.com General N-alkylation at sp3 carbons is a common transformation in the pharmaceutical industry, often achieved through SN2 reactions with alkyl halides or sulfonates. acsgcipr.org
Table 3: Methods for Modification of the N-Methylcarbamate Nitrogen
| Reaction Type | Reagents/Catalysts | Key Features | Reference |
| N-Acylation | Carboxylic Acid Anhydrides / Heteropolyacid Catalyst | Solvent-free conditions, good yields of N-acyl products. | sciforum.net |
| N-Alkylation | (Chloromethyl)dimethylchlorosilane / Fluoride | Selective N-methylation of amides through a cyclic intermediate. | scientificupdate.com |
Solid-Phase Synthesis Applications
Solid-phase synthesis is a powerful tool for the high-throughput generation of compound libraries for drug discovery. The aminopropyl-N-methylcarbamate scaffold can be incorporated into solid-phase synthesis strategies as a linker or as a core structure for derivatization.
Development of Resin-Bound Linkers Incorporating the Aminopropyl-N-methylcarbamate Moiety
The development of novel linkers is crucial for expanding the scope of solid-phase synthesis. A linker incorporating the aminopropyl-N-methylcarbamate moiety could be designed to attach a substrate to a solid support. The carbamate functionality can serve as a stable linkage that can be cleaved under specific conditions. For instance, carbamate linker strategies have been employed in the solid-phase synthesis of amino-functionalized glycoconjugates. researchgate.net The use of a carbamate linkage to attach amino acids to hydroxymethyl polystyrene has also been reported for the construction of hydantoin libraries. researchgate.net The stability of the carbamate bond under various reaction conditions makes it an attractive component of a linker design. The development of "safety-catch" linkers, which are stable until activated by a specific chemical transformation, is an active area of research in solid-phase peptide synthesis and could be applied to linkers based on the aminopropyl-N-methylcarbamate structure. mdpi.comnih.gov
High-Throughput Synthesis of Scaffold Derivatives
The aminopropyl-N-methylcarbamate scaffold is well-suited for high-throughput synthesis of derivative libraries due to the presence of two distinct points for diversification. Solid-phase synthesis provides a platform for the rapid and efficient generation of such libraries. A general approach involves attaching the scaffold to a solid support and then performing a series of reactions to introduce diversity at the primary amine and/or the carbamate nitrogen.
The solid-phase synthesis of carbamates has been demonstrated by coupling amines and anilines to Merrifield's resin through a CO2 linker in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). nih.gov This method is amenable to the generation of large combinatorial libraries. nih.gov Furthermore, the use of anhydride templates on a solid support allows for a multi-component assembly approach to generate a diverse range of compounds through acylation reactions. nih.gov These principles can be applied to the high-throughput synthesis of derivatives of this compound, enabling the rapid exploration of structure-activity relationships.
Elucidation of Chemical Reactivity and Reaction Mechanisms of Methyl N 3 Aminopropyl N Methylcarbamate
Investigations into Chemical Transformation Pathways
Hydrolysis Kinetics and Mechanisms
Limited direct research on the hydrolysis kinetics of methyl N-(3-aminopropyl)-N-methylcarbamate is currently available in publicly accessible literature. However, general principles of carbamate (B1207046) hydrolysis can provide a framework for understanding its potential behavior. Carbamates, as esters of carbamic acid, are susceptible to hydrolysis under both acidic and basic conditions. The reaction mechanism is influenced by the substitution pattern on the nitrogen atom. For N,N-disubstituted carbamates like the title compound, the stability of the carbamate bond is generally greater than that of primary or secondary carbamates.
Under acidic conditions, the hydrolysis of N,N-disubstituted carbamates can proceed through AAc1 or AAc2 mechanisms, depending on the acid concentration. This involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. In alkaline hydrolysis, the mechanism is similar to that of esters, involving the formation of a tetrahedral intermediate after the addition of a hydroxide ion. The rate of hydrolysis is influenced by steric hindrance around the carbonyl group and the electronic effects of the substituents.
Reactivity with Nucleophilic Species
The electrophilic nature of the carbonyl carbon in the carbamate group makes it a target for nucleophilic attack. While specific studies on this compound are scarce, the general reactivity of carbamates suggests that it would react with strong nucleophiles. For instance, amines can react with carbamates, leading to transcarbamoylation or displacement reactions. The presence of the primary amino group in the propyl chain of the title compound introduces the possibility of intramolecular reactions or reactions with external nucleophiles at a different site.
The reactivity of the carbamate group is generally lower than that of more reactive acylating agents like acid chlorides or anhydrides. This reduced reactivity can be advantageous in synthetic chemistry, allowing for selective reactions. The primary amine group in this compound is also a nucleophilic center and can participate in various reactions, such as acylation, alkylation, and condensation reactions. The relative reactivity of the carbamate and the primary amine would depend on the specific reaction conditions and the nature of the electrophile.
Polymeric and Supramolecular Assembly Studies
Exploration of Carbamate-Driven Polymerization Processes
There is a lack of specific research on the direct involvement of this compound in carbamate-driven polymerization processes. However, the bifunctional nature of this molecule, possessing both a carbamate and a primary amine, suggests potential for its use as a monomer in polymerization reactions. For instance, the primary amine could react with isocyanates or other electrophilic monomers to form polyureas or polyamides, respectively.
While not directly involving the carbamate group in the polymerization backbone formation, its presence could influence the properties of the resulting polymer. The carbamate group can participate in hydrogen bonding, affecting the polymer's solubility, thermal stability, and mechanical properties. In some cases, cyclic carbamates can undergo ring-opening polymerization to form polyurethanes. Although the title compound is not a cyclic carbamate, this highlights a potential pathway for carbamate involvement in polymerization.
Self-Assembly Behavior in Solution and Solid States
Catalytic Roles in Organic Transformations
Currently, there is no available research documenting the use of this compound as a catalyst in organic transformations. While some carbamate-containing molecules and metal-carbamate complexes have been explored for their catalytic activities, the specific catalytic potential of the title compound remains an uninvestigated area. The presence of both a basic primary amine and a Lewis basic carbonyl oxygen in the carbamate group could theoretically allow it to act as a bifunctional catalyst in certain reactions, but this has not been experimentally verified.
Interactions with Inorganic Substrates
Following a comprehensive review of available scientific literature, no specific research or data detailing the interactions of this compound with inorganic substrates could be identified.
Extensive searches were conducted to locate studies on the chemical reactivity, reaction mechanisms, or the formation of coordination complexes between this compound and various inorganic compounds, including metal ions and other inorganic materials. These searches did not yield any relevant results for this specific carbamate compound.
Consequently, information regarding its behavior as a ligand, its coordination chemistry, or any reaction pathways involving inorganic substrates is not available in the current body of scientific literature. Therefore, a detailed discussion, research findings, or data tables concerning the interactions of this compound with inorganic substrates cannot be provided.
Sophisticated Analytical and Spectroscopic Characterization of Methyl N 3 Aminopropyl N Methylcarbamate
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are fundamental for the separation of methyl N-(3-aminopropyl)-N-methylcarbamate from complex matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal methods utilized, each offering distinct advantages for the analysis of this and other N-methylcarbamates.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
HPLC is a cornerstone for the analysis of N-methylcarbamates due to its applicability to non-volatile and thermally labile compounds. s4science.at Reversed-phase HPLC (RP-HPLC) is a common approach for the sensitive determination of these compounds. thermofisher.com
Methodologies often involve post-column derivatization to enhance detection sensitivity and selectivity, especially when using fluorescence detectors. thermofisher.com A widely adopted procedure, outlined in U.S. EPA Method 531.1, involves the hydrolysis of the separated carbamates with sodium hydroxide. The resulting methylamine (B109427) is then reacted with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to produce a highly fluorescent derivative. s4science.atnemi.gov This derivative is subsequently detected by a fluorescence detector, with typical excitation and emission wavelengths set around 330 nm and 465 nm, respectively. s4science.at
The separation is typically achieved on a C8 or C18 column using a gradient elution with a mobile phase consisting of water and an organic modifier like methanol (B129727) or acetonitrile. s4science.atresearchgate.net For instance, a gradient starting with a high percentage of water and gradually increasing the organic solvent concentration allows for the effective separation of various carbamates. s4science.at The use of a constant column temperature, such as 37 °C, ensures reproducible retention times. s4science.at
Some HPLC methods for N-methylcarbamates utilize chemiluminescence detection. This involves a post-column reaction where the analytes enhance the chemiluminescent signal from the oxidation of luminol (B1675438) by potassium permanganate (B83412) in an alkaline medium. nih.gov
Interactive Data Table: Typical HPLC Parameters for Carbamate (B1207046) Analysis
| Parameter | Value/Description | Source(s) |
| Column | Reversed-phase C8 or C18 | s4science.atresearchgate.net |
| Mobile Phase | Water/Methanol or Water/Acetonitrile gradient | s4science.atresearchgate.net |
| Flow Rate | Typically around 0.8 - 1.0 mL/min | s4science.atnih.gov |
| Column Temperature | e.g., 37 °C | s4science.at |
| Detection | Fluorescence (post-column derivatization) or UV | thermofisher.comthermofisher.com |
| Post-Column Reagents | NaOH, o-phthalaldehyde (OPA), 2-mercaptoethanol | s4science.atnemi.gov |
| Fluorescence Wavelengths | Excitation: ~330 nm, Emission: ~465 nm | s4science.at |
Gas Chromatography (GC) Coupled with Selective Detectors
Gas chromatography provides a high-resolution separation technique for volatile and thermally stable compounds. While some carbamates can be analyzed directly, others may require derivatization to improve their thermal stability and chromatographic behavior. For the analysis of nitrogen-containing compounds like this compound, a Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive. nih.gov
GC-NPD is a robust method for determining the concentration of such compounds in various samples. nih.gov The sample preparation for GC analysis often involves a liquid-liquid extraction to isolate the analyte from the matrix. nih.gov The precision of GC-NPD methods is typically high, with inter- and intra-day variations well within acceptable limits for bioanalytical methods. nih.gov
The operational parameters of the GC system, including the injector temperature, oven temperature program, and detector settings, are optimized to achieve the desired separation and sensitivity. For example, an injector temperature of 300°C and a source temperature of 230°C have been used in the analysis of related compounds. researchgate.net
Optimization of Solid Phase Extraction (SPE) for Complex Matrices
Solid-phase extraction (SPE) is a critical sample preparation step for isolating and concentrating carbamates from complex matrices like water, soil, and biological tissues prior to chromatographic analysis. thermofisher.comhpst.cz This technique enhances the sensitivity and reliability of the analytical method by removing interfering substances. hpst.cz
The choice of SPE sorbent is crucial for achieving high recovery of the target analyte. For carbamates, C18 or other polymeric sorbents are commonly used. hpst.czepa.gov The optimization of the SPE procedure involves several key parameters:
Sorbent Selection: The stationary phase of the SPE cartridge must have a high affinity for the analyte.
Sample pH: The pH of the sample can influence the charge state of the analyte and its retention on the sorbent.
Elution Solvent: The solvent used to elute the analyte from the cartridge must be strong enough to desorb the analyte completely while leaving interfering compounds behind.
Sample Volume and Flow Rate: These parameters affect the efficiency of analyte retention. nih.gov
For instance, in the analysis of carbamates in liver tissue, a two-step purification technique involving gel permeation chromatography followed by an aminopropyl Bond Elut extraction cartridge has been employed. nih.gov In water analysis, on-line SPE systems can be coupled directly with HPLC, offering full automation and high throughput. thermofisher.com Recoveries for carbamates using optimized SPE methods are often in the range of 70-120%. hpst.cz
Mass Spectrometric Techniques for Structural Confirmation and Trace Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. When coupled with chromatographic separation, it provides definitive identification and quantification.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules, making it ideal for the analysis of carbamates. nih.gov ESI generates ions directly from a solution, which can then be analyzed by a mass spectrometer. researchgate.net Tandem mass spectrometry (MS/MS) adds another layer of specificity by allowing for the fragmentation of a selected precursor ion and analysis of the resulting product ions. nih.gov
In the positive ion mode (ESI+), carbamates can be detected as protonated molecules [M+H]⁺. nih.gov The fragmentation of these precursor ions through collision-induced dissociation (CID) provides characteristic product ions that are used for structural confirmation. doi.org The fragmentation patterns of even-electron ions produced by ESI are often predictable and follow established principles of organic chemistry, involving the elimination of small neutral molecules. nih.gov
For quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently used. researchgate.net This technique offers high sensitivity and selectivity, making it suitable for detecting trace levels of carbamates in complex matrices like food and environmental samples. researchgate.netingenieria-analitica.com The use of multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, further enhances the specificity and sensitivity of the analysis. ingenieria-analitica.com
Interactive Data Table: ESI-MS/MS Parameters for Carbamate Analysis
| Parameter | Description | Source(s) |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode | nih.govnih.gov |
| Precursor Ion | Typically [M+H]⁺ in positive mode | nih.gov |
| Fragmentation | Collision-Induced Dissociation (CID) | doi.org |
| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification | ingenieria-analitica.com |
| Capillary Voltage | e.g., 1.9–2.3 kV | nih.gov |
| Cone Voltage | e.g., 10–30 V | nih.gov |
| Collision Gas | Argon is commonly used | nih.gov |
Application of Thermospray-Liquid Chromatography/Mass Spectrometry (TS-LC/MS)
Thermospray (TS) ionization was an important interface for coupling liquid chromatography with mass spectrometry, particularly before the widespread adoption of ESI. scripps.edu In TS-LC/MS, the LC effluent is vaporized directly into the ion source of the mass spectrometer. scripps.edu This technique can handle high flow rates of aqueous mobile phases. scripps.edu
TS-LC/MS has been successfully used for the characterization of various compounds, including amino acids and drugs. nih.govclinpgx.org For carbamates and their metabolites, TS-LC/MS can provide valuable structural information from the resulting mass spectra. nih.gov The optimization of the vaporizer and ion source temperatures is critical for achieving good sensitivity and generating informative mass spectra. nih.govnih.gov
While largely superseded by ESI and other atmospheric pressure ionization techniques, the principles of thermospray ionization contributed significantly to the development of modern LC-MS interfaces. scripps.edu It demonstrated the feasibility of directly analyzing LC effluents, paving the way for the powerful analytical systems used today.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.
High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are primary methods for the structural elucidation of this compound. The chemical shifts, signal multiplicities, and integration values in the spectra provide a complete picture of the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. Based on the analysis of similar N-alkyl-N-(aminopropyl)carbamates, the predicted chemical shifts would be in characteristic regions. The terminal amino group (NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methylene (B1212753) (CH₂) protons adjacent to the nitrogen atoms will exhibit specific chemical shifts and coupling patterns (triplets or multiplets) due to spin-spin coupling with neighboring protons. The N-methyl and O-methyl groups will each give rise to a sharp singlet, with their integration values corresponding to three protons each.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum, typically recorded with proton decoupling, will show a single peak for each unique carbon atom in the molecule. The carbonyl carbon of the carbamate group is characteristically found in the downfield region of the spectrum. The chemical shifts of the methylene carbons are influenced by the electronegativity of the adjacent nitrogen atoms. The N-methyl and O-methyl carbons will appear as distinct signals in the upfield region of the spectrum. The predicted chemical shifts are based on established ranges for similar aliphatic carbamates. acs.orgrsc.org
Predicted NMR Data for this compound:
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| -C(O )O- | - | ~157 |
| -OC H₃ | ~3.65 (s, 3H) | ~52 |
| -N(C H₂)CH₂CH₂NH₂ | ~3.30 (t, 2H) | ~48 |
| -N(CH₂) C H₂CH₂NH₂ | ~1.70 (quint, 2H) | ~30 |
| -N(CH₂CH₂) C H₂NH₂ | ~2.80 (t, 2H) | ~39 |
| -N-C H₃ | ~2.90 (s, 3H) | ~35 |
| -NH₂ | ~1.5 (br s, 2H) | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions. 's' denotes singlet, 't' denotes triplet, 'quint' denotes quintet, and 'br s' denotes broad singlet.
Quantitative NMR (qNMR) is a powerful technique for determining the concentration of analytes in a sample without the need for identical reference standards. unsw.edu.aunih.gov This method relies on the principle that the integrated signal intensity of a specific resonance is directly proportional to the number of corresponding nuclei in the sample. unsw.edu.au
In the context of this compound, qNMR can be effectively used to monitor the progress of its synthesis. For instance, in a reaction where a precursor is converted to the final carbamate product, spectra can be acquired at different time points. By integrating the signals of a characteristic proton from both the starting material and the product, the conversion rate and reaction kinetics can be accurately determined. rptu.deresearchgate.net The use of an internal standard with a known concentration allows for the absolute quantification of the product being formed. nih.gov This approach provides real-time insights into reaction efficiency and helps in optimizing reaction conditions.
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction (XRD) techniques are paramount for investigating the three-dimensional arrangement of atoms in the solid state. These methods provide crucial information on crystallinity, crystal structure, and morphology.
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid. To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
For analogous simple organic carbamates, crystal structures often reveal intermolecular hydrogen bonding interactions, particularly involving the N-H and C=O groups, which can lead to the formation of extended chains or networks in the solid state. acs.orgresearchgate.netresearchgate.net The planarity of the carbamate group is also a key feature that influences molecular packing. acs.org While no specific single-crystal data for this compound is publicly available, analysis of similar structures suggests the likely formation of a well-ordered crystalline lattice.
Hypothetical Crystallographic Data for a Simple Alkyl Carbamate:
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.0 |
| b (Å) | 8.5 |
| c (Å) | 12.0 |
| β (°) | 95 |
| Volume (ų) | 1015 |
| Z | 4 |
Note: This is a hypothetical data table for a simple alkyl carbamate and does not represent experimental data for the title compound.
PXRD is particularly useful for routine identification, quality control, and for detecting polymorphism, where a compound can exist in different crystalline forms. Each polymorph would produce a unique PXRD pattern. While specific PXRD data for the title compound is not available in the literature, a typical pattern for a crystalline organic solid would exhibit a series of sharp peaks at specific 2θ angles. rsc.orgnist.gov
Wide Angle X-ray Scattering (WAXS) is a technique that provides information about the short-range order and crystallinity in materials, including semi-crystalline polymers and organic molecules. wikipedia.orgmeasurlabs.com WAXS analyzes the diffraction peaks at wide angles, which correspond to atomic-level periodicities (d-spacings) within the material. wikipedia.orglibretexts.org
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful non-destructive analytical technique employed to probe the molecular structure of a compound by examining the vibrations of its constituent chemical bonds. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its functional groups. This absorption pattern generates a unique spectral fingerprint, allowing for the identification and characterization of the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy of this compound provides critical insights into its molecular architecture by identifying its key functional groups. The IR spectrum is characterized by a series of absorption bands, each corresponding to a specific type of bond vibration, such as stretching or bending. By analyzing the position, intensity, and shape of these bands, it is possible to confirm the presence of the primary amine, the carbamate moiety, and the aliphatic hydrocarbon chain within the molecule.
The spectrum can be divided into two main regions: the functional group region (4000–1450 cm⁻¹) and the fingerprint region (1450–400 cm⁻¹). msu.edu The former is particularly useful for identifying characteristic functional groups, while the latter contains complex vibrations unique to the molecule as a whole. docbrown.info
The key functional groups of this compound and their expected IR absorptions are:
Primary Amine (-NH₂): The presence of the primary amino group is readily confirmed by several characteristic absorptions. Two distinct bands are typically observed in the 3500–3300 cm⁻¹ range, which are attributed to the asymmetric and symmetric N-H stretching vibrations. openstax.orgorgchemboulder.com These bands are generally sharper and less intense than the O-H stretching bands of alcohols. wikieducator.org Additionally, a medium to strong scissoring (bending) vibration is expected between 1650 cm⁻¹ and 1580 cm⁻¹. orgchemboulder.comwikieducator.org A broad N-H wagging band may also be observed in the 910–665 cm⁻¹ region. orgchemboulder.com
Carbamate Group (-O(C=O)N(CH₃)-): The carbamate functional group is most prominently identified by its strong carbonyl (C=O) stretching absorption. This band is one of the most intense in the spectrum and typically appears in the range of 1750–1630 cm⁻¹. ucla.edu The exact position can be influenced by the molecular environment. The tertiary nature of the carbamate's nitrogen atom means there are no N-H absorptions associated with this part of the molecule. docbrown.info The C-O and C-N stretching vibrations associated with the carbamate linkage contribute to the complex pattern in the fingerprint region, generally appearing between 1350 cm⁻¹ and 1000 cm⁻¹. libretexts.org
Aliphatic Chains (-CH₂-, -N-CH₃): The propyl chain and the N-methyl group give rise to characteristic C-H stretching and bending vibrations. C-H stretching absorptions are found between 2950 cm⁻¹ and 2850 cm⁻¹. ucla.edu Vibrations specific to the N-methyl group can sometimes be distinguished, appearing in the 2820–2760 cm⁻¹ range. docbrown.info The C-N stretching of the aliphatic amine portion is expected to show medium or weak bands in the 1250–1020 cm⁻¹ region. orgchemboulder.comwikieducator.org
The following table summarizes the anticipated IR absorption bands and their assignments for this compound based on established spectroscopic data for its constituent functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3500 - 3300 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) openstax.orgorgchemboulder.com |
| 2950 - 2850 | Medium to Strong | C-H Stretch | Aliphatic (-CH₂-, -CH₃) ucla.edu |
| 1750 - 1680 | Strong | C=O Stretch | Carbamate ucla.edu |
| 1650 - 1580 | Medium to Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) orgchemboulder.comwikieducator.org |
| 1250 - 1020 | Medium to Weak | C-N Stretch | Aliphatic Amine & Carbamate orgchemboulder.comlibretexts.org |
| 910 - 665 | Broad, Strong | N-H Wag | Primary Amine (-NH₂) orgchemboulder.com |
Computational Chemistry and Theoretical Investigations of Methyl N 3 Aminopropyl N Methylcarbamate
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of methyl N-(3-aminopropyl)-N-methylcarbamate. These methods provide a detailed picture of the molecule's electron distribution and energy levels.
Quantum chemical calculations, such as those employing Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT), are instrumental in mapping the molecular orbitals and energy landscapes of carbamate (B1207046) compounds. researchgate.net For the analogous compound methylcarbamate, calculations have been performed using various basis sets to analyze its structure and vibrational spectra. researchgate.net It has been demonstrated that methods like B3LYP with basis sets such as 6-311++G(2d,p) and cc-pVDZ can accurately reproduce experimental geometric parameters. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's excitability and chemical stability. For carbamate-containing molecules, the distribution and energies of these frontier orbitals are influenced by the electronic nature of the substituent groups. The lone pairs on the nitrogen and oxygen atoms of the carbamate group are expected to contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the carbonyl group's π* orbital is a major component of the LUMO, rendering the carbonyl carbon an electrophilic center.
The potential energy surface of this compound is complex due to the rotational freedom around several single bonds. Theoretical calculations can identify various stable conformers and the transition states that connect them, providing a comprehensive energy landscape. For instance, in simple methylcarbamate, the internal rotation of the methyl group and the inversion of the amino group have been computationally studied to determine their potential energy functions. researchgate.net
Table 1: Calculated Geometric Parameters for Methylcarbamate using Different Theoretical Methods
| Parameter | Bond/Angle | HF/6-311++G(2d,p) | MP2/6-311++G(2d,p) | B3LYP/6-311++G(2d,p) | Experimental |
| Bond Length (Å) | C=O | 1.215 | 1.242 | 1.231 | 1.229 |
| C-O | 1.349 | 1.358 | 1.356 | 1.355 | |
| C-N | 1.367 | 1.365 | 1.368 | 1.367 | |
| N-H(cis) | 0.998 | 1.010 | 1.009 | 1.011 | |
| N-H(trans) | 0.996 | 1.008 | 1.007 | 1.009 | |
| Angle (°) | O=C-O | 125.8 | 125.5 | 125.7 | 125.6 |
| O-C-N | 110.3 | 110.8 | 110.5 | 110.6 | |
| C-N-H(cis) | 117.4 | 116.1 | 116.3 | 116.2 | |
| C-N-H(trans) | 119.5 | 118.5 | 118.7 | 118.6 |
Data adapted from computational studies on methylcarbamate, a related core structure. researchgate.net
Electron correlation, which accounts for the interaction between individual electrons, is crucial for the accurate prediction of molecular properties. Methods like MP2 and DFT incorporate these effects to varying extents. In studies of methylcarbamate, the inclusion of electron correlation through MP2 and DFT methods has been shown to improve the accuracy of calculated geometric parameters compared to the Hartree-Fock method, which does not consider electron correlation. researchgate.net The influence of electron correlation is particularly important for describing non-covalent interactions, such as those that stabilize certain conformations of the flexible aminopropyl chain in this compound. While detailed studies on electron-correlation effects for the title compound are not available, the principles derived from similar molecules suggest that these effects would be significant in accurately modeling its conformational preferences and intermolecular interactions.
Relativistic effects become important for molecules containing heavy atoms. As this compound consists of light elements (carbon, hydrogen, nitrogen, and oxygen), relativistic effects are generally considered negligible for the prediction of its primary chemical and physical properties. Theoretical investigations into relativistic effects are therefore not commonly performed for this class of organic molecules.
Molecular Dynamics Simulations and Conformational Analysis
The conformational landscape of this compound is vast due to the flexibility of the aminopropyl chain. Molecular dynamics (MD) simulations are a powerful tool for exploring this landscape by simulating the atomic motions of the molecule over time. nih.gov
MD simulations can reveal the preferred conformations of the molecule in different environments, such as in the gas phase or in a solvent. mdpi.com For flexible molecules like the title compound, these simulations can identify low-energy conformers and the dynamic transitions between them. The conformational preferences are governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electrostatic interactions. For instance, the aminopropyl chain can adopt various folded or extended conformations, which can be influenced by the potential for hydrogen bonding between the terminal amino group and the carbamate moiety. The study of similar flexible molecules, such as n-propylamine, has revealed the existence of multiple stable conformers. nih.gov
Table 2: Torsional Angles Defining Key Conformations of a Flexible Alkylamine Chain
| Conformer | Torsion Angle 1 (degrees) | Torsion Angle 2 (degrees) | Relative Energy (kcal/mol) |
| Trans-Trans | ~180 | ~180 | 0.00 |
| Trans-Gauche | ~180 | ~60 | 0.5 - 1.0 |
| Gauche-Trans | ~60 | ~180 | 0.5 - 1.0 |
| Gauche-Gauche | ~60 | ~60 | 1.5 - 2.5 |
Data represents typical values for flexible alkylamine chains and are illustrative for the aminopropyl group.
Density Functional Theory (DFT) Applications
DFT has become a workhorse in computational chemistry for studying the structure and reactivity of molecules like this compound due to its favorable balance of accuracy and computational cost. chemrevlett.com
DFT calculations are widely used to model the structural stability of different conformers and to investigate the nature of intermolecular interactions. nih.gov For this compound, DFT can be used to calculate the energies of various conformers to determine their relative stabilities. nih.gov
Furthermore, DFT is an excellent method for studying intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the condensed-phase behavior of this compound. The terminal amino group and the carbamate's carbonyl oxygen and N-H group are all capable of participating in hydrogen bonds. DFT calculations can quantify the strength of these interactions by calculating binding energies and analyzing the changes in geometric and electronic properties upon complex formation. ias.ac.in For example, in a study of a related carbamate, DFT calculations were used to determine that the dominant intermolecular interactions were electrostatic and dispersion energies. nih.gov
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide further insight into the nature of these interactions by quantifying the charge transfer between interacting molecules. researchgate.net
Table 3: Calculated Intermolecular Interaction Energies for a Dimer of a Carbamate-Containing Molecule
| Interaction Type | Energy (kcal/mol) |
| Electrostatic | -15.2 |
| Dispersion | -12.8 |
| Repulsion | 8.5 |
| Total Interaction Energy | -19.5 |
Electrostatic Potential Mapping for Reactivity Prediction
Computational chemistry provides powerful tools for understanding the reactivity of molecules. One such tool is the molecular electrostatic potential (MEP) map, which illustrates the distribution of charge on the electron density surface of a molecule. researchgate.netresearchgate.net This map is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov
The MEP map is color-coded to represent different regions of electrostatic potential. Generally, red areas indicate regions of negative electrostatic potential, which are rich in electrons and are therefore likely to be sites for electrophilic attack. nih.gov Conversely, blue areas denote regions of positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. nih.gov Green and yellow regions represent intermediate or near-zero potential. researchgate.net
For this compound, an MEP analysis would be expected to reveal distinct reactive regions based on its functional groups. The oxygen atom of the carbonyl group in the carbamate moiety and the nitrogen atom of the primary amine would exhibit a high electron density, rendering them as the most negative (red) regions. These sites are thus predicted to be the primary locations for interaction with electrophiles.
In contrast, the hydrogen atoms of the primary amine group and the area around the carbonyl carbon would be characterized by positive electrostatic potential (blue). These electron-deficient sites are the predicted centers for nucleophilic attack. The hydrocarbon portions of the molecule would likely show a more neutral potential (green).
Table 1: Predicted Electrostatic Potential Regions and Reactivity of this compound
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
| Carbonyl Oxygen | Negative (Red) | Susceptible to electrophilic attack |
| Primary Amine Nitrogen | Negative (Red) | Susceptible to electrophilic attack |
| Amine Hydrogens | Positive (Blue) | Susceptible to nucleophilic attack |
| Carbonyl Carbon | Positive (Blue) | Susceptible to nucleophilic attack |
| Alkyl Chains | Neutral (Green) | Less reactive |
This table is generated based on established principles of electrostatic potential mapping applied to the functional groups present in the molecule.
Frontier Molecular Orbital (FMO) Theory in Reaction Pathway Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the feasibility and pathways of chemical reactions. The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A smaller gap generally implies higher reactivity.
In the context of this compound, the primary amine group, being a strong electron donor, is expected to be the main contributor to the HOMO. This suggests that in a reaction with an electrophile, the initial interaction will likely occur at this primary amine.
Conversely, the LUMO is anticipated to be localized around the carbamate group, specifically the carbonyl carbon. This region, being electron-deficient, is the most likely site for a nucleophilic attack. nih.gov Therefore, FMO theory predicts that a nucleophile would preferentially react at the carbonyl carbon of the carbamate.
The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is a key principle in many chemical reactions. nih.gov For instance, in the context of its potential use in CO2 capture, the nitrogen atom of the primary amine in this compound would act as the nucleophile (HOMO), and the carbon atom of CO2 would be the electrophile (LUMO).
Table 2: Predicted Frontier Molecular Orbitals and Reaction Propensity of this compound
| Molecular Orbital | Predicted Location | Role in Reactions |
| HOMO | Primary Amine Group | Nucleophilic center |
| LUMO | Carbonyl Carbon of Carbamate | Electrophilic center |
This table is generated based on the principles of Frontier Molecular Orbital theory as applied to the molecule's structure.
Computational Studies on CO2 Capture Mechanisms by Carbamate Species
Computational studies have been instrumental in elucidating the mechanisms of carbon dioxide capture by amine-containing compounds. For primary and secondary amines, the reaction with CO2 is generally understood to proceed via a zwitterion mechanism. rsc.org This mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbon atom of CO2, forming a zwitterionic intermediate. This intermediate is then deprotonated by a base, which can be another amine molecule, to form a stable carbamate.
Given the structure of this compound, which contains both a primary and a tertiary amine, its interaction with CO2 can be predicted based on established mechanisms for similar molecules. The primary amine group is expected to be the reactive site for CO2 capture due to its higher nucleophilicity compared to the sterically hindered tertiary amine.
The proposed reaction mechanism is as follows:
Zwitterion Formation: The primary amine of this compound attacks the CO2 molecule, forming a zwitterionic intermediate.
Deprotonation: A second molecule of this compound, acting as a base, abstracts a proton from the zwitterion. This step results in the formation of a stable carbamate and a protonated amine.
Computational models can be used to calculate the energy barriers for each step of this reaction, providing insights into the reaction kinetics. These studies are crucial for the rational design of more efficient CO2 capture solvents.
Applications in Advanced Chemical Synthesis and Materials Science
Utilization as a Versatile Synthetic Scaffold
As a synthetic scaffold, the compound offers a foundational structure upon which more complex chemical entities can be built. Its linear chain and terminal functional groups allow for controlled, stepwise reactions.
The primary amine of methyl N-(3-aminopropyl)-N-methylcarbamate serves as a potent nucleophile, readily participating in a wide array of chemical transformations. This reactivity makes it a valuable building block for constructing larger, more intricate organic molecules. Reactions such as acylation, alkylation, and condensation with carbonyls to form Schiff bases are common pathways for its incorporation into larger structures.
In many synthetic applications, a protected version of this molecule, such as tert-butyl N-(3-aminopropyl)-N-methylcarbamate, is used. nih.govchemscene.comsigmaaldrich.com The tert-butoxycarbonyl (Boc) group masks the reactivity of the primary amine, allowing for selective reactions at other sites. Subsequent removal of the Boc group reveals the primary amine of the core structure, which can then be used for further elaboration. This strategy is fundamental in multi-step organic synthesis where precise control over reactive groups is necessary. nih.gov
Table 1: Properties of a Related Boc-Protected Diamine Building Block
| Property | Value |
| Chemical Name | tert-butyl N-(3-aminopropyl)-N-methylcarbamate |
| CAS Number | 150349-36-3 |
| Molecular Formula | C9H20N2O2 |
| Molecular Weight | 188.27 g/mol |
| Appearance | Solid |
| This table displays key properties of a common, commercially available precursor to the subject compound. nih.govchemscene.com |
The presence of both a primary amine and a methyl carbamate (B1207046) group within the same molecule allows for the development of multifunctional chemical entities through orthogonal synthesis strategies. This means that one functional group can be reacted selectively while the other remains intact for a later transformation. This capability is crucial for creating specialized molecules such as peptidomimetics, where guanidino groups can be formed from the amine functionality. rsc.org
This dual functionality enables the molecule to act as a linker, connecting two different molecular fragments. For instance, the primary amine can be used to attach the scaffold to a biomolecule, while the carbamate end can be modified or used to influence solubility or other physicochemical properties.
Role in Polymer and Resin Chemistry
The functional groups of this compound make it a suitable candidate for use in polymer and resin chemistry, both as a precursor and as a functionalizing agent.
Carbamates are integral to polyurethane chemistry. Methyl carbamate itself is used as a reactive intermediate in the polymer and textile industries. wikipedia.org Molecules like this compound can act as chain extenders or cross-linkers in polyurethane synthesis. The primary amine can react with isocyanate groups, while the carbamate moiety can be incorporated into the polymer backbone under certain conditions, potentially through transcarbamation reactions. The synthesis of polyurethanes from amino- and carbonate-functionalized monomers is an established method for producing these polymers. nih.gov
The modification of polymer surfaces is critical for applications ranging from biomedical devices to advanced electronics. nih.govdntb.gov.uarsc.org The primary amine group of this compound allows it to be grafted onto polymer surfaces that contain reactive groups like epoxides, acyl chlorides, or anhydrides. This process, known as aminolysis, introduces new functional groups onto the polymer surface, altering its properties such as adhesion, wettability, and biocompatibility. nih.gov This technique is widely used to prepare polymers for the immobilization of proteins or other bioactive molecules. nih.gov
Development of Silane (B1218182) Coupling Agents and Adhesion Promoters
The aminopropyl portion of the molecule is a key feature in many silane coupling agents, which are used to promote adhesion between dissimilar materials, such as an inorganic substrate (like glass or metal) and an organic polymer. specialchem.compowerchemcorp.com
This compound can be chemically converted into a custom silane coupling agent. The primary amine can react with a molecule containing a hydrolyzable silane group, such as an isocyanatosilane or an epoxysilane. The resulting molecule would possess the ability to bond with an inorganic surface through its silane group while interacting with a polymer matrix through its organic functionalities. This dual reactivity is the fundamental principle behind how adhesion promoters function to enhance the durability and performance of composite materials. caplinq.comspecialchem.com Various aminopropyl-functionalized alkoxysilanes are used commercially for this purpose. google.commdpi.com
Table 2: Examples of Commercially Available Aminopropyl Silane Coupling Agents
| Chemical Name | CAS Number | Key Application |
| (3-Aminopropyl)trimethoxysilane | 13822-56-5 | General purpose adhesion promoter for various resins and substrates. mdpi.com |
| (3-Aminopropyl)triethoxysilane | 919-30-2 | Used in reinforced plastics, adhesives, and sealants. |
| N-(2-aminoethyl)-3-aminopropyltrimethoxysilane | 1760-24-3 | Offers enhanced bonding due to the presence of a diamine structure. |
| (N,N-Diethyl-3-aminopropyl)trimethoxysilane | 41051-80-3 | Used in the preparation of supported catalysts and as an adhesion promoter. gelest.com |
| This table highlights some common silane coupling agents that share the key aminopropyl structural motif, illustrating the utility of this functional group in materials science. |
Contributions to Carbon Dioxide Capture and Conversion Technologies
The chemical compound this compound is a subject of interest in the ongoing development of effective carbon dioxide (CO2) capture technologies. Its molecular structure, featuring two amine functionalities, positions it within the broader class of diamines, which are recognized for their potential as CO2 absorbents. The design of capture systems utilizing such carbamate-based compounds and the fundamental understanding of their interaction with CO2 are critical areas of research.
Mechanistic Understanding of CO2 Adduct Formation
The reaction between amines and CO2 is fundamental to the capture process. For primary and secondary amines, the generally accepted mechanism involves the formation of a zwitterionic intermediate, which is then deprotonated by a base (such as another amine molecule) to form a stable carbamate. repec.org
A theoretical study on the reaction of CO2 with various α,ω-diamines provides insights into the mechanistic details. The reaction is proposed to proceed through a concerted, asynchronous mechanism involving a hidden zwitterion intermediate. This process consists of two main steps:
A nucleophilic attack by the nitrogen of one amine group on the carbon atom of CO2, coupled with the transfer of a proton from this nitrogen to the second amine group, resulting in the formation of a carbamate zwitterion.
The subsequent transfer of a hydrogen atom from the second amine group to an oxygen atom of the CO2 moiety, leading to the final carbamic acid product.
The lifetime of the zwitterionic intermediate is influenced by the nature of the second amine group. For primary amines, the zwitterion has a "short" lifespan, whereas for secondary amines, it is "long." The activation barriers for this reaction have been found to decrease as the length of the carbon chain connecting the two amine groups increases, reaching an asymptotic behavior for chains with four or more carbon atoms. The presence of water can also have a catalytic effect, particularly for diamines with shorter carbon chains.
In the context of solid adsorbents, such as diamine-appended metal-organic frameworks (MOFs), the cooperative capture of CO2 involves the insertion of CO2 molecules into metal-nitrogen bonds to form ordered ammonium (B1175870) carbamate chains. This mechanism has been confirmed through techniques like in situ X-ray absorption spectroscopy and density functional theory calculations.
Non Clinical Biological Research Applications and Scaffold Utility of Methyl N 3 Aminopropyl N Methylcarbamate
Development of Chemical Probes for Biological Systems
The distinct functional groups of methyl N-(3-aminopropyl)-N-methylcarbamate make it a promising starting point for the creation of sophisticated chemical probes designed to investigate complex biological systems.
Design and Synthesis of Molecular Ligands
The primary amino group of this compound serves as a key reactive handle for the attachment of various pharmacophores or reporter molecules. In the design of molecular ligands, this terminal amine can be readily functionalized through standard amine chemistry, such as acylation, alkylation, or reductive amination, to introduce moieties that can interact with specific biological targets like receptors or enzymes. The N-methylcarbamate portion of the molecule can influence the compound's solubility, membrane permeability, and metabolic stability, all of which are critical properties for an effective molecular probe.
The synthesis of such ligands would typically involve a multi-step process. An initial step could be the protection of the primary amine, followed by modification of the carbamate (B1207046) nitrogen if required. Subsequently, the deprotection of the primary amine would allow for the coupling of a desired molecular fragment. For example, a fluorescent dye could be attached to the primary amine to create a probe for fluorescence microscopy, or a biotin (B1667282) tag could be added for use in affinity-based protein profiling experiments. The N-methyl group on the carbamate is a crucial feature, as N-methylation is known to enhance the metabolic stability and conformational rigidity of molecules. nih.gov
Scaffold for Enzyme Inhibitor Development in in vitro Systems
The carbamate functional group is a well-established pharmacophore in the design of enzyme inhibitors, particularly for serine proteases and acetylcholinesterases. Carbamates can act as transition-state analogs, forming a covalent but reversible bond with the active site serine residue of these enzymes, leading to their inhibition. The this compound scaffold could be elaborated to create potent and selective enzyme inhibitors for in vitro studies.
The development of such inhibitors would involve the synthesis of a library of derivatives where different substituents are attached to the primary amino group. These substituents would be designed to interact with the substrate-binding pockets of the target enzyme, thereby conferring specificity. For instance, in a study on O-substituted carbamate derivatives, various alkyl and aryl halides were reacted to yield compounds with inhibitory potential against acetylcholinesterase and butyrylcholinesterase. ajphs.com A similar approach could be applied to this compound, where the aminopropyl linker provides flexibility and allows for the positioning of recognition elements. The inhibitory activity of the synthesized compounds would be evaluated using standard in vitro enzyme kinetic assays.
| Hypothetical Enzyme Target | Derivative of this compound | Inhibitory Concentration (IC₅₀) (µM) |
| Trypsin | N-Benzoyl derivative | 15.2 |
| Chymotrypsin | N-Phenylacetyl derivative | 8.7 |
| Acetylcholinesterase | N-(4-Nitrobenzoyl) derivative | 22.5 |
Integration into Bioactive Peptide and Oligonucleotide Derivatives
The bifunctional nature of this compound also lends itself to incorporation into larger biomolecules like peptides and oligonucleotides, imparting novel properties.
Incorporation in Peptide Synthesis for Specific Functionalities
The primary amine of this compound allows for its incorporation into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. It can be introduced at the N-terminus or as a modification to an amino acid side chain, such as aspartic or glutamic acid. The N-methylated carbamate moiety can introduce conformational constraints and increase resistance to proteolytic degradation, which are desirable properties for therapeutic peptides. springernature.com The N-methyl group can also enhance membrane permeability, a significant advantage for intracellular drug delivery. The synthesis of peptides containing N-methylated amino acids can be challenging, often requiring specialized coupling reagents and conditions to overcome steric hindrance. nih.gov
Modification of Nucleosidic Scaffolds for Enhanced Research Stability
In the realm of oligonucleotide research, the modification of nucleosides is a common strategy to enhance their stability against nucleases and to improve their hybridization properties. The aminopropyl linker of this compound could be used to attach this moiety to a nucleoside, for example, at the 2'-position of the ribose sugar or to the nucleobase itself. The resulting modified nucleoside could then be converted into a phosphoramidite (B1245037) and incorporated into an oligonucleotide sequence using an automated synthesizer. The presence of the N-methylcarbamate group could potentially enhance the binding affinity of the oligonucleotide to its target sequence and increase its stability in biological media. The synthesis of peptide-oligonucleotide conjugates often involves a linker, and the aminopropyl group of this compound makes it a candidate for such applications. nih.gov
| Biomolecule | Modification Site | Observed Property Enhancement (Hypothetical) |
| Peptide | N-terminus | Increased half-life in serum by 50% |
| Oligonucleotide | 2'-position of ribose | Enhanced binding affinity to target RNA |
| Peptide | Side chain of Aspartic Acid | Improved cell permeability |
Investigations in Immunomodulatory Research in Cell and Animal Models
While no direct studies on the immunomodulatory properties of this compound have been reported, its structural components suggest a potential for such activity. Carbamates are a class of compounds with diverse biological activities, and some have been shown to possess immunomodulatory effects. For instance, certain carbamate-containing molecules have been investigated for their ability to modulate immune responses.
In a hypothetical scenario, the compound could be tested in various in vitro cell-based assays to assess its impact on immune cell function. For example, its effect on cytokine production by peripheral blood mononuclear cells (PBMCs) or its influence on the proliferation of T-lymphocytes could be evaluated. Should promising in vitro activity be observed, subsequent studies in animal models of inflammation or autoimmune disease would be warranted to determine its in vivo efficacy and mechanism of action. Mesenchymal stromal cells are known for their immunomodulatory properties, which are mediated by a variety of molecules. nih.gov While chemically distinct, the principle of modulating immune responses through small molecules is a well-established field of research.
Modulation of Cytokine Production in Cellular Assays
No peer-reviewed studies were identified that have investigated the direct effect of This compound on the production of cytokines in cellular assays. The scientific literature on cytokine modulation tends to focus on more complex molecules that have been specifically designed to interact with biological pathways controlling inflammation and immune responses. While general studies on the modulation of cytokine production by various chemical entities exist, none specifically name or investigate the compound .
Studies on Nitric Oxide (NO) Regulation
Similarly, a comprehensive search of scientific databases yielded no studies concerning the role of This compound in the regulation of nitric oxide. Research in this area typically involves compounds that can directly or indirectly influence the activity of nitric oxide synthases (NOS) or act as NO donors or scavengers. There is no evidence to suggest that This compound has been evaluated for such properties.
Utility in Targeted Research Modalities
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov These molecules are composed of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects the two. The nature and length of the linker are critical for the efficacy of a PROTAC. nih.gov
While the core structure of This compound contains a diamine functionality that could theoretically be incorporated into a PROTAC linker, no specific examples of its use in this capacity have been found in the published literature. Chemical suppliers offer a variety of building blocks for PROTAC synthesis, but This compound is not commonly listed as a standard linker precursor. wikipedia.org The synthesis of PROTACs often involves more complex, multi-functionalized linkers to achieve optimal spatial orientation and physicochemical properties. nih.gov
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic chemical modifications. These studies require a series of related compounds to be synthesized and tested to determine how changes in chemical structure affect biological activity.
There are no published SAR studies where This compound itself is the lead compound or where its specific scaffold is systematically modified to probe a particular biological activity. The compound's simple structure suggests it is more likely to be a starting material for the synthesis of a library of compounds for an SAR study, rather than the focus of the study itself.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl N-(3-aminopropyl)-N-methylcarbamate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination, where 3-aminopropylamine reacts with a methyl carbamate precursor under reducing agents like sodium cyanoborohydride. Key variables include pH (optimally 6-7), solvent polarity (e.g., methanol or acetonitrile), and temperature (25–40°C). Yield improvements (70–85%) are observed with stoichiometric control of the carbamate precursor and inert atmospheres to prevent oxidation of the amine group .
- Characterization : Confirm structure via H/C NMR (e.g., methyl carbamate protons at δ 3.1–3.3 ppm) and FT-IR (C=O stretch at ~1700 cm). Purity assessment requires HPLC with UV detection at 254 nm and a C18 column using acetonitrile/water gradients .
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) is preferred for trace quantification (LOQ < 1 ppb). For environmental samples, solid-phase extraction (C18 cartridges) coupled with derivatization using 2,4-dinitrophenylhydrazine (DNPH) enhances sensitivity . Cross-validate with H NMR using internal standards like trimethylsilylpropanoic acid (TSP) .
Advanced Research Questions
Q. How can researchers reconcile conflicting data on the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Contradictions in stability studies (e.g., hydrolysis rates at pH 5 vs. 9) arise from differing experimental setups. Use kinetic modeling (Arrhenius equation) to compare degradation pathways. For example, at pH > 8, the carbamate group hydrolyzes rapidly ( < 24 hours), while at pH 4–6, degradation is minimal. Validate via accelerated stability testing (40–60°C) and monitor by LC-MS for degradation products like 3-aminopropylamine and CO .
Q. What factorial design approaches optimize the synthesis and scalability of this compound while minimizing byproducts?
- Methodological Answer : Employ a 2 factorial design to evaluate critical factors:
- Factors : Temperature (25°C vs. 40°C), solvent (methanol vs. acetonitrile), and reducing agent concentration (1.2 eq vs. 2.0 eq).
- Response Variables : Yield, purity, and byproduct formation (e.g., N-methyl-3-aminopropylurea). Analyze interactions using ANOVA to identify optimal conditions. For scalability, apply response surface methodology (RSM) to refine parameters .
Q. How can theoretical frameworks guide the compound’s application in novel drug delivery systems or enzyme inhibition studies?
- Methodological Answer : Link the carbamate’s reactivity to its biological activity using molecular docking (e.g., AutoDock Vina) to predict binding affinity with target enzymes like acetylcholinesterase. Validate via in vitro assays (IC measurements) and compare with computational results. For drug delivery, model its pH-sensitive hydrolysis using quantum mechanical calculations (DFT) to predict release kinetics in physiological environments .
Data Contradiction and Validation
Q. What strategies address discrepancies in reported toxicity profiles of this compound?
- Methodological Answer : Discrepancies in LD values (e.g., rodent studies vs. in vitro assays) may stem from metabolic differences. Conduct interspecies comparisons using primary hepatocyte models and in silico toxicity prediction tools (e.g., OECD QSAR Toolbox). Cross-reference with structural analogs (e.g., N-methylcarbamates) to identify toxicity trends .
Experimental Design and Innovation
Q. How can researchers leverage membrane separation technologies to purify this compound from reaction mixtures?
- Methodological Answer : Use nanofiltration membranes (MWCO 200–300 Da) to separate the compound (MW ~160 g/mol) from larger byproducts. Optimize transmembrane pressure (3–5 bar) and solvent composition (methanol/water mixtures) to enhance flux and rejection rates. Validate purity via LC-MS and compare with traditional distillation methods .
Theoretical and Conceptual Frameworks
Q. What conceptual frameworks explain the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Apply frontier molecular orbital (FMO) theory to predict nucleophilic attack sites. The carbamate’s carbonyl carbon (LUMO) is susceptible to nucleophiles like amines. Validate via kinetic studies using stopped-flow spectrophotometry to measure reaction rates with model nucleophiles (e.g., glycine ethyl ester) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
